8-oxo-3,7-Dimethyl-6E-octenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(E)-3,7-dimethyl-8-oxooct-6-enyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-10(7-8-15-12(3)14)5-4-6-11(2)9-13/h6,9-10H,4-5,7-8H2,1-3H3/b11-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUSWAZSUJSVCG-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)CCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/C=O)CCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Oxo 3,7 Dimethyl 6e Octenyl Acetate and Its Analogues
Chemo-Enzymatic Approaches to 8-oxo-3,7-Dimethyl-6E-octenyl acetate (B1210297) Synthesis
Chemo-enzymatic synthesis has emerged as a powerful strategy that combines the high selectivity of enzymatic transformations with the efficiency of chemical reactions. beilstein-journals.orgbeilstein-journals.org This approach is particularly valuable for the synthesis of complex natural products and their analogues, offering advantages in terms of regio- and stereoselectivity under mild reaction conditions. nih.gov
Utilizing Natural Precursors: Derivatization of Citronellol (B86348) and Citronellyl Acetate
The structural backbone of 8-oxo-3,7-dimethyl-6E-octenyl acetate is closely related to the naturally occurring monoterpene alcohol, citronellol. This makes citronellol and its corresponding acetate, citronellyl acetate, logical and readily available starting materials for the synthesis of the target compound. nist.gov The synthetic strategy involves the derivatization of these precursors, primarily through selective oxidation and esterification or transesterification reactions.
The conversion of citronellol to citronellyl acetate can be achieved through various methods, including enzymatic transesterification. longdom.org For instance, studies have shown the use of lipases for the synthesis of citronellyl acetate, highlighting the potential for green and efficient esterification processes. nist.gov Once the acetate functionality is in place, the subsequent challenge lies in the selective oxidation of the terminal double bond of the citronellyl moiety to introduce the desired oxo group at the C-8 position.
A plausible chemo-enzymatic route would involve the selective enzymatic hydroxylation of the terminal carbon of the double bond in citronellyl acetate to yield (3S,6E)-8-hydroxy-3,7-dimethyl-6-octenyl acetate. sigmaaldrich.comchemspider.com This intermediate possesses the direct precursor structure for the target molecule. The subsequent step would then be the chemical oxidation of this primary alcohol to the corresponding aldehyde, this compound. sigmaaldrich.comebi.ac.uk
Role of Oxidative Functionalization in Synthetic Pathways
Oxidative functionalization is a critical step in the synthesis of this compound from natural precursors like citronellol. This can be achieved through both chemical and enzymatic methods.
Enzymatic Oxidation: Enzymes, particularly from the cytochrome P450 family, are known to catalyze the regioselective hydroxylation of terpenoids at unactivated carbon atoms. beilstein-journals.org This enzymatic approach offers the potential for highly selective oxidation of the terminal methyl group of the double bond in citronellyl acetate, leading directly to the desired 8-hydroxy intermediate. While specific enzymatic systems for this exact transformation on citronellyl acetate are not extensively documented in readily available literature, the principle has been demonstrated for similar terpenoid structures. beilstein-journals.orgbeilstein-journals.org
Chemical Oxidation: Following enzymatic hydroxylation, or as an alternative strategy on a protected citronellol derivative, chemical oxidation of the resulting primary alcohol to the aldehyde is a standard transformation. A variety of mild oxidizing agents can be employed for this purpose to avoid over-oxidation to the carboxylic acid or reaction with the other double bond in the molecule. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for such conversions. One study on oxidized derivatives of citronellal (B1669106) ethylene (B1197577) acetal (B89532) utilized activated manganese dioxide for the oxidation of a primary allylic alcohol to the corresponding aldehyde. cdnsciencepub.com Another approach involves the use of TEMPO-mediated oxidation. frontiersin.org
Total Synthesis Strategies for this compound
While chemo-enzymatic routes offer an elegant approach, total synthesis provides a more versatile and often necessary alternative, particularly for accessing analogues with variations in the carbon skeleton or substitution patterns. Total synthesis allows for the construction of the molecule from simpler, achiral starting materials, offering full control over the stereochemistry and placement of functional groups. youtube.comyoutube.comyoutube.com
Wittig Reaction Applications in Constructing the Alkenyl Acetate Moiety
The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, making it a key tool in the total synthesis of unsaturated compounds like this compound. organic-chemistry.orgtcichemicals.com In a potential synthetic route, the Wittig reaction could be employed to construct the E-configured double bond at the C-6 position.
A plausible retrosynthetic analysis would disconnect the molecule at the C-6/C-7 double bond. This would lead to a phosphonium (B103445) ylide derived from a C-6 acetate-containing fragment and a C-7 aldehyde-containing fragment. For instance, a Wittig reagent could be prepared from a suitable 6-bromo- or 6-tosyloxy-3,7-dimethyloctyl acetate. This ylide would then react with an appropriate aldehyde, such as a protected form of 2-methylpropanal, to form the desired C-6/C-7 double bond with E-selectivity, which can often be achieved with stabilized ylides. organic-chemistry.org
Alternatively, a Wittig-type reaction could be envisioned starting from a citronellal derivative. For example, a Wittig reaction on a modified citronellal could introduce the acetate functionality at a different position, although this would lead to a structural isomer. The synthesis of oxidized derivatives of citronellal ethylene acetal has been reported, where a Wittig reaction was used to stereoselectively form a Z-allylic alcohol from a pentanal derivative. cdnsciencepub.com This demonstrates the applicability of the Wittig reaction in building complex terpenoid-like structures.
Multi-Step Conversions and Intermediate Chemistry
The total synthesis of this compound would undoubtedly involve a multi-step sequence with carefully planned intermediate chemistry to control stereochemistry and functional group compatibility. youtube.comyoutube.comyoutube.com
The construction of the core octenyl acetate scaffold is a central part of the total synthesis. This could be achieved through various synthetic strategies. One approach could involve the use of building blocks that already contain the required stereocenters, which could be derived from the chiral pool.
Alternatively, asymmetric synthesis methodologies could be employed to set the stereocenter at the C-3 position. For example, an asymmetric aldol (B89426) reaction followed by a series of functional group transformations could be used to construct a key intermediate. The synthesis of octenyl succinic anhydride (B1165640) esters of starch, while not directly related to the target molecule, demonstrates the modification of octenyl chains to introduce new functionalities. researchgate.net
The synthesis of various acetate-containing scaffolds is a common theme in organic synthesis. For instance, the impregnation of wood-derived scaffolds with cellulose (B213188) acetate highlights the broad utility of acetate functional groups. researchgate.net In the context of the target molecule, the introduction of the acetate group could be achieved through the esterification of a corresponding alcohol at a late stage of the synthesis to avoid interference with other reagents.
A hypothetical multi-step synthesis could commence with a known chiral building block, which is then elaborated through a series of carbon-carbon bond-forming reactions, such as Grignard reactions or cuprate (B13416276) additions, to build the main carbon chain. Subsequent steps would involve the introduction of the double bond, potentially via a Wittig reaction as discussed, and the final oxidation and acetylation steps to furnish the target compound, this compound.
Asymmetric Synthesis and Stereoselective Control in this compound Production
The stereochemistry of this compound is crucial for its intended applications. Achieving high levels of stereocontrol, particularly at the C3 chiral center and the C6-C7 double bond, is a primary focus of its synthesis.
Diastereoselective and Enantioselective Approaches
The synthesis of the desired (E)-isomer of the α,β-unsaturated aldehyde moiety is a key challenge. Various diastereoselective methods have been developed to control the geometry of the double bond. One common strategy is the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction, in particular, is well-known for its high E-selectivity in the formation of α,β-unsaturated esters and aldehydes.
Enantioselective approaches are employed to establish the chiral center at C3 with the desired (S)-configuration. This can be achieved through the use of chiral catalysts or auxiliaries. For instance, copper-catalyzed asymmetric allylic alkylation reactions have been successfully used to introduce alkyl groups to α,β-unsaturated esters, affording α-alkyl-β,γ-unsaturated carbonyls with high enantioselectivity. Such methods could be adapted to create the 3-methyl substituted carbon skeleton of the target molecule.
Chiral Pool Synthesis Strategies for this compound
An alternative and often more practical approach to asymmetric synthesis is the use of the chiral pool. This strategy utilizes readily available and enantiomerically pure natural products as starting materials. For the synthesis of this compound, (R)-citronellol is an ideal chiral precursor. (R)-citronellol possesses the required 3-methyl stereocenter and a carbon backbone that can be chemically modified to introduce the necessary functional groups.
The synthetic route from (R)-citronellol typically involves several key transformations:
Protection of the primary alcohol: The hydroxyl group of (R)-citronellol is often protected, for example, as an acetate ester, to prevent its reaction in subsequent steps.
Modification of the carbon chain: The carbon chain is then elongated and functionalized to introduce the C8-oxo group. This may involve ozonolysis of the double bond followed by a Wittig or HWE reaction to build the α,β-unsaturated aldehyde.
Selective oxidation: As discussed in section 2.2.2.2, the terminal alcohol resulting from the chain modification is then selectively oxidized to the aldehyde.
Deprotection (if necessary): The protecting group on the primary alcohol is removed if the final product requires a free hydroxyl group, although in the case of the target acetate, this group is already in place.
The use of (R)-citronellol provides an efficient and cost-effective pathway to the desired enantiomer of this compound, leveraging the inherent chirality of the starting material.
Synthesis of Structural Analogues and Derivatives of this compound for Mechanistic Studies
To investigate the structure-activity relationships and the mechanism of action of this compound, the synthesis of structural analogues and derivatives is essential. These modifications can involve altering the alkyl chain, changing functional groups, or exploring different isomeric forms.
Modifying the Alkyl Chain and Functional Groups
The synthesis of analogues with modified alkyl chains can provide insights into the steric and electronic requirements of the molecule's biological target. For example, the methyl groups at C3 and C7 could be replaced with other alkyl groups, or the length of the carbon chain could be extended or shortened. These modifications can be achieved by starting with different terpene precursors or by employing cross-coupling reactions to introduce new alkyl fragments.
Functional group modifications can also be explored. The acetate ester could be replaced with other esters, ethers, or amides to probe the importance of this group for activity. The oxo group at C8 could be reduced to a hydroxyl group or converted to other functionalities to understand its role in any potential interactions.
Investigating Isomeric Forms beyond the 6E-Configuration
The stereochemistry of the C6-C7 double bond is known to be critical for the biological activity of many similar compounds. While the 6E-isomer is often the target, the synthesis and study of the 6Z-isomer can provide valuable information. The stereoselective synthesis of Z-α,β-unsaturated aldehydes can be more challenging than the synthesis of their E-counterparts. However, certain modifications of the Wittig reaction, such as the use of unstabilized ylides or specific reaction conditions (e.g., salt-free conditions), can favor the formation of the Z-isomer. Additionally, other synthetic methods, such as the stereoselective reduction of alkynes using Lindlar's catalyst, can be employed to generate the Z-double bond. By comparing the activity of the E- and Z-isomers, researchers can gain a deeper understanding of the geometric constraints of the molecule's binding site.
Scale-Up Considerations and Process Optimization for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and requires meticulous process optimization. Key considerations include the choice of synthetic route, catalyst efficiency and stability, reaction conditions, and downstream processing for purification. Both chemical and biocatalytic pathways offer potential avenues for large-scale manufacturing, each with its own set of parameters to optimize for economic viability and sustainability.
One of the primary synthetic routes to this compound involves the selective oxidation of the more readily available precursor, linalyl acetate. This transformation specifically targets the C-8 methyl group of linalyl acetate, first to an alcohol (8-hydroxylinalyl acetate) and subsequently to the desired aldehyde. nih.govdu.ac.in
Chemical Synthesis and Optimization:
A laboratory-scale method for this oxidation utilizes selenium dioxide (SeO₂). nih.govdu.ac.in The reaction proceeds by heating a solution of linalyl acetate with selenium dioxide in a suitable solvent system, such as dioxane and ethanol. nih.gov While effective for obtaining the product for structural and sensory analysis, the use of stoichiometric amounts of selenium dioxide poses challenges for large-scale production due to its toxicity and the generation of selenium-containing byproducts. du.ac.inorgsyn.org
To mitigate these issues, catalytic amounts of selenium dioxide can be employed in conjunction with a co-oxidant like tert-butyl hydroperoxide. orgsyn.orgblogspot.com This approach reduces the volume of toxic selenium waste. The reaction conditions, including temperature, solvent, and the molar ratio of reactants and catalyst, are critical parameters for optimization to maximize yield and selectivity while minimizing reaction time and byproduct formation.
Biocatalytic Synthesis and Process Optimization:
An alternative and potentially more sustainable approach involves biocatalysis. The microorganism Pseudomonas incognita has been shown to metabolize linalyl acetate, effecting the selective oxidation of the C-8 methyl group to form 8-hydroxylinalyl acetate, which is then further oxidized to this compound. nih.govdu.ac.inmdpi.comnih.gov This microbial transformation is catalyzed by NAD-linked alcohol and aldehyde dehydrogenases present in the cell-free extract of the organism. mdpi.comnih.gov
The scale-up of such a biocatalytic process involves several key optimization steps:
Strain Improvement: Enhancing the productivity of the microbial strain through genetic engineering or classical strain selection can significantly increase yields.
Fermentation Conditions: Optimizing fermentation parameters such as medium composition, pH, temperature, and aeration is crucial for maximizing cell growth and enzyme activity.
Substrate Concentration: Terpenes can be toxic to microorganisms at high concentrations, necessitating strategies such as fed-batch fermentation or the use of two-phase systems to maintain a low but sufficient substrate level. researchgate.net
Downstream Processing: The extraction and purification of the product from the fermentation broth is a major cost factor. nih.gov Methods like liquid-liquid extraction, fractional distillation, and process chromatography are employed. iipseries.orgfrontiersin.org The choice of method depends on the product's properties and the desired purity. The development of efficient and cost-effective downstream processes is a critical area of research. nih.gov
Flow Chemistry as a Modern Approach:
Continuous flow chemistry offers a promising platform for the synthesis of terpenes and their derivatives, addressing many of the challenges associated with batch processing. nih.gov Flow reactors can provide superior control over reaction parameters such as temperature and residence time, leading to higher yields and selectivities. researchgate.net For oxidation reactions, flow systems can enhance safety when dealing with highly reactive reagents. The development of a continuous flow process for the oxidation of linalyl acetate could offer significant advantages in terms of scalability, efficiency, and process control.
Challenges in Industrial Fragrance Production:
The industrial production of fragrance compounds like this compound faces several general challenges. The sourcing of raw materials, energy-intensive purification processes, and the management of waste streams are significant environmental and economic considerations. onscent.comalphaaromatics.com Furthermore, the oxidation of fragrance ingredients can sometimes lead to the formation of sensitizing hydroperoxides, which is a regulatory concern. google.com Therefore, process optimization must also focus on minimizing the formation of such undesirable byproducts.
Biosynthetic Pathways and Enzymatic Mechanisms of 8 Oxo 3,7 Dimethyl 6e Octenyl Acetate
Precursor Identification and Metabolic Flux in Producer Organisms
The biosynthesis of 8-oxo-3,7-Dimethyl-6E-octenyl acetate (B1210297) originates from fundamental metabolic pathways, primarily the isoprenoid pathway, which is responsible for the synthesis of a vast array of natural products in both plants and animals.
Role of Isoprenoid Pathways in Biosynthesis
Terpenoids, including monoterpenes like the backbone of 8-oxo-3,7-Dimethyl-6E-octenyl acetate, are synthesized from the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.com In insects, these precursors are typically generated through the mevalonate (B85504) (MVA) pathway. nih.gov The initial steps of this pathway are conserved and lead to the formation of geranyl diphosphate (GPP), the direct precursor to most monoterpenes. While plants utilize both the MVA and the methylerythritol phosphate (B84403) (MEP) pathways for terpenoid biosynthesis, insects primarily rely on the MVA pathway. nih.govnih.gov The production of terpenoid semiochemicals in insects represents a specialized branch of this primary metabolism. nih.gov
Enzymatic Steps from Citronellol (B86348) to this compound
While the complete biosynthetic pathway for this compound has not been fully elucidated in a single organism, a putative pathway can be constructed based on known enzymatic reactions in related biosynthetic processes. The likely precursor to the final compound is the monoterpenoid alcohol, citronellol.
The proposed biosynthetic sequence is as follows:
Hydroxylation of Citronellol: The initial step is likely the hydroxylation of citronellol at the C8 position to yield 8-hydroxycitronellol. This reaction is characteristically catalyzed by a cytochrome P450 monooxygenase (CYP) . nih.govmdpi.com CYPs are a large and diverse family of enzymes known to be involved in the hydroxylation of various substrates, including terpenes, in both insects and plants. nih.govnih.gov Studies on the hydroxylation of the related monoterpene, geraniol (B1671447), to 8-hydroxygeraniol by a cytochrome P450 from Catharanthus roseus support this proposed mechanism, which proceeds with a high degree of regio- and stereoselectivity. nih.gov
Oxidation to an Aldehyde: The resulting 8-hydroxycitronellol is then likely oxidized to form 8-oxocitronellol. This conversion of a primary alcohol to an aldehyde is typically carried out by an alcohol dehydrogenase (ADH) . nih.govresearchgate.nettaylorandfrancis.comresearchgate.netnih.gov ADHs are a ubiquitous class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. taylorandfrancis.comresearchgate.net
Acetylation to the Final Product: The final step in the pathway is the esterification of the hydroxyl group of a precursor molecule with an acetyl group from acetyl-CoA to form the acetate ester. In this proposed pathway, an acetyltransferase would act on an oxidized citronellol derivative. While the specific substrate for acetylation in this pathway is yet to be confirmed, an acetyltransferase is responsible for this final functionalization. Acetyltransferases are key enzymes in the biosynthesis of many insect pheromones, where they catalyze the formation of acetate esters from fatty alcohol precursors. nih.govresearchgate.net The identification of specific acetyltransferases involved in the biosynthesis of terpenoid semiochemicals is an active area of research.
Characterization of Key Biosynthetic Enzymes
The biosynthesis of this compound is dependent on the coordinated action of several key enzyme families.
Oxygenases and Acetyltransferases Involved in Functionalization
Cytochrome P450 monooxygenases (CYPs) are crucial for the initial hydroxylation step. nih.govresearchgate.net These heme-thiolate proteins are involved in a wide range of metabolic processes in insects, including the biosynthesis and degradation of hormones, detoxification of xenobiotics, and the production of pheromones. researchgate.net The immense diversity of P450 genes in insects allows for the evolution of enzymes with high substrate specificity, enabling precise modifications of complex molecules like terpenes. nih.gov
Acetyltransferases are responsible for the final esterification step. In insects, these enzymes often utilize acetyl-CoA as the acetyl group donor to esterify fatty alcohol pheromone precursors. nih.govresearchgate.net While much of the research has focused on acetyltransferases involved in fatty acid-derived pheromones, it is highly probable that a similar enzymatic mechanism is employed in the biosynthesis of terpenoid acetates. The yeast acetyltransferase ATF1 has been shown to efficiently acetylate various insect pheromone alcohols, highlighting the potential for identifying homologous enzymes in insects. nih.gov
Genetic Regulation of this compound Biosynthesis
The genetic regulation of terpenoid semiochemical biosynthesis in insects is a complex process that is not yet fully understood. However, studies on the regulation of terpene metabolism in both insects and plants provide some insights. The expression of the genes encoding the biosynthetic enzymes, such as CYPs and acetyltransferases, is likely under tight temporal and spatial control. researchgate.netnih.govresearchgate.net
In many insects, the production of pheromones is regulated by neuropeptides and hormones. researchgate.net The expression of genes involved in terpene biosynthesis can also be influenced by environmental factors and the developmental stage of the organism. nih.govresearchgate.net For instance, in some aphids, the production of winged or wingless forms, which can be influenced by alarm pheromones, is under both genetic and environmental control. researchgate.net The evolution of terpene synthase genes in insects, often through gene duplication and neofunctionalization, allows for the development of novel biosynthetic capabilities. nih.gov
Comparative Biosynthesis across Different Organisms Producing Similar Semiochemicals
The biosynthesis of terpenoid semiochemicals is a widespread phenomenon in the insect world, particularly within the order Hemiptera. Many stink bugs (family Pentatomidae) and plant bugs (family Miridae) utilize terpenoid compounds as aggregation or sex pheromones. mdpi.comresearchgate.netnih.govwikipedia.orgoup.commdpi.comescholarship.orgnih.gov
For example, the southern green stink bug, Nezara viridula, produces a pheromone blend that includes sesquiterpenoid epoxides derived from (Z)-α-bisabolene. researchgate.netoup.comnih.gov The biosynthesis of these compounds involves terpene synthases that have evolved from primary metabolism enzymes. nih.govwikipedia.org Similarly, various species of Lygus bugs produce blends of short-chain esters and aldehydes, such as hexyl butyrate (B1204436) and (E)-2-hexenyl butyrate, as pheromones. mdpi.comnih.govmdpi.comescholarship.org
The study of these related biosynthetic pathways provides valuable comparative data. The conservation of enzyme families like terpene synthases, CYPs, and acetyltransferases across different insect lineages suggests a common evolutionary toolkit that has been adapted for the production of a wide array of species-specific semiochemicals. nih.govwikipedia.org The emergence of these specialized metabolic pathways is thought to be linked to the co-evolution of insects with their host plants and the need for effective chemical communication in diverse ecological niches. nih.gov
In Vitro Reconstitution of Biosynthetic Pathways for this compound
The in vitro reconstitution of the biosynthetic pathway for this compound provides a powerful platform for studying the individual enzymatic steps and for the controlled production of the compound. This approach involves the heterologous expression and purification of the requisite enzymes, followed by their combination in a controlled reaction environment with the necessary substrates and cofactors.
A plausible multi-enzyme cascade for the in vitro synthesis of this compound can be designed based on characterized enzymes from various plant species. This reconstituted system would typically involve a linalool (B1675412) synthase, a linalool-oxidizing cytochrome P450, and a monoterpenol acetyltransferase.
Detailed Research Findings from a Hypothetical In Vitro Reconstitution Study:
A hypothetical study to reconstitute this pathway would begin with the selection and production of the necessary enzymes. For instance, a linalool synthase (LIS), a cytochrome P450 from the CYP76 family, and a monoterpene acetyltransferase could be expressed in a host system like Escherichia coli or Saccharomyces cerevisiae and subsequently purified.
The reconstituted enzymatic cascade would proceed as follows:
Step 1: Linalool Formation: A linalool synthase (e.g., from Arabidopsis thaliana, TPS10 or TPS14) would be used to convert geranyl pyrophosphate (GPP) into linalool. This reaction requires a divalent cation, typically Mg²⁺, as a cofactor.
Step 2: Linalool Oxidation: A cytochrome P450 enzyme, such as CYP76C1 from Arabidopsis thaliana, which is known to oxidize linalool, would then catalyze the sequential oxidation of linalool to 8-hydroxy-linalool and subsequently to 8-oxo-linalool. nih.govoup.com This step requires a cytochrome P450 reductase (CPR) as an electron donor and the cofactor NADPH.
Step 3: Acetylation: Finally, a monoterpenol acetyltransferase (e.g., LiAAT-3 or LiAAT-4 from Lavandula x intermedia) would catalyze the transfer of an acetyl group from acetyl-CoA to 8-oxo-linalool, forming this compound. nih.gov
The progress of the reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the intermediates and the final product.
Interactive Data Table: Enzymes and Reaction Components for In Vitro Reconstitution
| Enzyme/Component | Source Organism (Example) | Function in Pathway | Required Substrate(s) | Required Cofactor(s) |
| Linalool Synthase (LIS) | Arabidopsis thaliana | Converts GPP to linalool | Geranyl pyrophosphate (GPP) | Mg²⁺ |
| Cytochrome P450 (CYP76C1) | Arabidopsis thaliana | Oxidizes linalool to 8-oxo-linalool | Linalool, O₂ | NADPH |
| Cytochrome P450 Reductase (CPR) | Arabidopsis thaliana | Electron donor for CYP76C1 | NADPH | FAD, FMN |
| Monoterpenol Acetyltransferase (AT) | Lavandula x intermedia | Acetylates 8-oxo-linalool | 8-oxo-linalool, Acetyl-CoA | None |
Interactive Data Table: Kinetic Properties of Exemplary Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg) |
| LiAAT-4 | Geraniol | 279 | 52.17 |
| LiAAT-4 | Nerol (B1678202) | 113 | 15.8 |
| LiAAT-4 | Lavandulol | 354 | 105.1 |
Note: The kinetic data presented is for monoterpenol acetyltransferase from Lavandula x intermedia with various substrates, illustrating the type of data obtained from such studies. nih.gov Kinetic parameters for the specific reaction with 8-oxo-linalool would need to be determined experimentally.
The successful in vitro reconstitution of this pathway would not only validate the proposed biosynthetic route but also open avenues for the sustainable production of this compound and its derivatives for various applications.
No scientific evidence found for the specified semiochemical roles of this compound
Despite a comprehensive search of scientific literature and chemical databases, no information was found to substantiate the role of the chemical compound this compound as a semiochemical in the specific ecological and biological contexts outlined in the user's request.
Extensive queries were conducted to identify research documenting the function of this compound as a pheromone, kairomone, or allomone. The investigation focused on its potential roles in the communication systems of insects, particularly within the families Pentatomidae (stink bugs) and in Hymenopteran species such as the queen honey bee and paper wasps.
The search did not yield any studies identifying this compound as a component of the pheromonal bouquet of these or any other related species. The existing literature on stink bug pheromones points to other classes of compounds, and the well-characterized queen mandibular pheromone of the honey bee does not include this specific acetate.
Furthermore, no data were found regarding species-dependent responses to this compound, its activity as a kairomone or allomone, or any influence it might have on host-plant or prey-predator dynamics.
While related compounds, such as citronellyl acetate, are known to have semiochemical functions in some insects pherobase.com, the addition of the oxo- group at the 8th position creates a distinct chemical entity for which no biological role in chemical communication appears to have been documented in the available scientific literature.
Therefore, the requested article detailing the ecological and biological roles of this compound as a semiochemical cannot be generated based on currently available scientific evidence.
Table of Compounds Mentioned
Ecological and Biological Roles of 8 Oxo 3,7 Dimethyl 6e Octenyl Acetate As a Semiochemical
Neuroethological Basis of Olfactory Perception of 8-oxo-3,7-Dimethyl-6E-octenyl acetate (B1210297)
The perception of any semiochemical begins at the molecular level, within the olfactory systems of receiving organisms. The specific shape, size, and chemical properties of a molecule like 8-oxo-3,7-Dimethyl-6E-octenyl acetate determine its ability to interact with specialized receptors, initiating a cascade of neural events that culminate in a behavioral response. The study of this process, from receptor binding to electrophysiological responses, forms the core of neuroethology.
Receptor Binding and Signal Transduction Mechanisms
Currently, there is a significant gap in the scientific literature specifically detailing the receptor binding and signal transduction mechanisms for this compound. However, we can infer potential mechanisms based on our understanding of how insects and other organisms detect similar volatile organic compounds (VOCs).
In insects, the primary sites of odorant detection are the olfactory receptor neurons (ORNs) housed within sensory hairs called sensilla, predominantly located on the antennae. These neurons express specific olfactory receptors (ORs), which are transmembrane proteins. The binding of a volatile ligand, such as a semiochemical, to an OR is the first critical step in olfactory perception.
Further research, employing techniques such as in-situ hybridization to identify the specific ORs that respond to this compound, and computational modeling to simulate the binding interaction, is necessary to elucidate these mechanisms definitively.
Electrophysiological Studies on Olfactory Responses (e.g., Electroantennography)
However, based on studies of structurally similar compounds, it is anticipated that this molecule would elicit varying degrees of antennal responses in different insect species. The magnitude of the EAG response would depend on several factors, including the insect's species, sex, physiological state, and the presence and density of specific receptors for this compound on its antennae.
A hypothetical EAG experiment would involve delivering a puff of air containing a known concentration of this compound onto an insect's antenna while recording the resulting electrical potential. The data from such an experiment could be presented in a table similar to the one below, comparing the responses to the target compound with a known standard and a control.
Hypothetical Electroantennogram (EAG) Response Data
| Test Organism | Compound | Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation |
| Insecta species A | This compound | 10 | 0.8 | 0.15 |
| Insecta species A | Citronellyl acetate (Standard) | 10 | 1.2 | 0.20 |
| Insecta species A | Hexane (Control) | - | 0.1 | 0.05 |
| Insecta species B | This compound | 10 | 0.3 | 0.08 |
| Insecta species B | Citronellyl acetate (Standard) | 10 | 0.5 | 0.10 |
| Insecta species B | Hexane (Control) | - | 0.1 | 0.04 |
This table is for illustrative purposes only and does not represent actual experimental data.
Ecological Impact and Environmental Distribution of this compound in Natural Systems
The ecological significance of a semiochemical is intrinsically linked to its presence and persistence in the environment. The distribution of this compound in natural systems is likely influenced by its biosynthesis in plants or insects and its subsequent release and degradation.
It is plausible that this compound is a metabolic byproduct of the more common citronellyl acetate, formed through oxidation processes within an organism or in the environment. Its presence in the volatile emissions of certain plants could serve as a specific cue for herbivores or their natural enemies. For instance, the unique chemical signature of a plant under stress, which might include oxidized terpenoids, could attract specialist herbivores adapted to overcome these defenses or, conversely, signal to parasitic wasps that their host caterpillars are present.
The environmental fate of this compound would be governed by factors such as volatility, susceptibility to photodegradation, and microbial breakdown. Its persistence in the air and on surfaces would determine the duration and spatial extent of its signaling function.
To fully comprehend its ecological impact, further studies are needed to identify the natural sources of this compound, quantify its emission rates, and investigate its behavioral effects on a range of organisms in their natural habitats.
Metabolic Fates and Biodegradation of 8 Oxo 3,7 Dimethyl 6e Octenyl Acetate
Biotransformation Pathways in Eukaryotic Organisms
In eukaryotic organisms, xenobiotic compounds like 8-oxo-3,7-Dimethyl-6E-octenyl acetate (B1210297) are typically metabolized through a series of enzymatic reactions aimed at increasing their water solubility to facilitate excretion.
The initial and most probable biotransformation step for 8-oxo-3,7-Dimethyl-6E-octenyl acetate in eukaryotes would involve the enzymatic hydrolysis of the ester bond. This reaction would be catalyzed by non-specific esterases, which are abundant in various tissues, particularly the liver. This hydrolysis would cleave the acetate group, yielding acetic acid and the corresponding alcohol, 8-oxo-3,7-Dimethyl-6E-octen-1-ol. This reaction is a common detoxification pathway for ester-containing compounds.
Following or preceding hydrolysis, the carbonyl and alkene functionalities of the parent molecule or its hydrolyzed metabolite would likely undergo further enzymatic modifications.
Reduction of the Carbonyl Group: The ketone group at the 8-position could be reduced to a secondary alcohol by various oxidoreductases, such as alcohol dehydrogenases. This would result in the formation of a diol derivative.
Oxidation of the Aldehyde Group: The terminal aldehyde group is susceptible to oxidation to a carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases.
Metabolism of the Alkene Group: The carbon-carbon double bond could undergo saturation through reduction reactions. Alternatively, it could be a target for epoxidation by cytochrome P450 monooxygenases, forming a reactive epoxide intermediate that would then be hydrolyzed by epoxide hydrolases to a diol.
Microbial Degradation of this compound
Microorganisms play a critical role in the breakdown of organic compounds in the environment. The degradation of this compound in microbial systems would likely proceed through pathways similar to those observed in eukaryotes, but with a broader range of enzymatic capabilities.
There is currently no specific data confirming the presence of this compound as a soluble microbial product (SMP) in wastewater treatment processes. SMPs are a complex mixture of organic compounds released during microbial metabolism. If present, this compound could arise from the microbial transformation of other organic pollutants or be a metabolite of certain microorganisms within the activated sludge. Its potential role would be dependent on its concentration and biodegradability.
The identification of specific microbial consortia or individual microorganisms capable of degrading this compound would require dedicated enrichment and isolation studies. It is plausible that bacteria and fungi possessing broad-specificity esterases, oxidoreductases, and monooxygenases would be involved in its degradation. Genera such as Pseudomonas, Bacillus, and various fungal species are known for their ability to degrade a wide range of organic compounds and would be primary candidates for investigation.
Environmental Persistence and Fate in Various Ecosystems
The environmental persistence of this compound is currently unknown. Its fate in different ecosystems (soil, water, sediment) would be governed by a combination of biotic and abiotic factors.
Biodegradation: As a relatively small, non-halogenated organic molecule with functional groups amenable to enzymatic attack (ester, ketone, alkene), it is hypothesized that this compound would be susceptible to microbial degradation. The rate of degradation would depend on environmental conditions such as temperature, pH, oxygen availability, and the presence of adapted microbial communities.
Abiotic Degradation: The ester linkage could be susceptible to abiotic hydrolysis, particularly under acidic or alkaline conditions. Photodegradation in sunlit surface waters might also contribute to its breakdown, although the extent of this process is unknown.
Sorption and Transport: The compound's octanol-water partition coefficient (logP) would influence its tendency to sorb to organic matter in soil and sediment, which would, in turn, affect its bioavailability and transport in the environment.
Further research, including laboratory biodegradation studies and environmental monitoring, is necessary to elucidate the actual metabolic fates and environmental persistence of this compound.
Advanced Analytical Methodologies for Characterization and Quantification of 8 Oxo 3,7 Dimethyl 6e Octenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR can map out the carbon skeleton and the placement of protons, providing a detailed picture of the molecule's connectivity and stereochemistry.
The chemical environment of each proton and carbon atom in 8-oxo-3,7-dimethyl-6E-octenyl acetate (B1210297) dictates its specific resonance frequency, or chemical shift (δ), in an NMR spectrum. These shifts are indicative of the functional groups present and their relative positions within the molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum would reveal characteristic signals for each type of hydrogen atom. The aldehydic proton (H-8) is highly deshielded due to the electronegativity of the adjacent oxygen and would appear far downfield, typically in the range of δ 9.0-10.0 ppm. libretexts.org The olefinic proton (H-6) would resonate in the vinyl region (δ 5.0-7.0 ppm), with its exact shift influenced by its position in the α,β-unsaturated system. Protons on the carbon bearing the acetate group (H-1) would be found around δ 4.0-4.5 ppm. The methyl group of the acetate moiety would produce a sharp singlet at approximately δ 2.0 ppm. nih.gov The remaining methyl and methylene (B1212753) protons would appear in the upfield region (δ 0.9-2.5 ppm).
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The most deshielded carbon would be the aldehydic carbonyl (C-8), expected around δ 190-200 ppm, followed by the ester carbonyl (C=O of acetate) near δ 170-171 ppm. researchgate.net The olefinic carbons (C-6 and C-7) would appear in the δ 120-160 ppm range. The carbon attached to the acetate oxygen (C-1) would resonate around δ 60-70 ppm, while the acetate methyl carbon would be found near δ 20-21 ppm. researchgate.net The aliphatic carbons (C-2, C-3, C-4, C-5, and the methyls at C-3 and C-7) would have signals in the upfield region of the spectrum.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 8-oxo-3,7-Dimethyl-6E-octenyl acetate
| Atom Position | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) |
| 1 (CH₂) | 4.0 - 4.5 | 60 - 70 |
| 2 (CH₂) | 1.5 - 1.8 | 35 - 45 |
| 3 (CH) | 1.8 - 2.2 | 30 - 40 |
| 3-CH₃ | 0.9 - 1.1 | 15 - 25 |
| 4 (CH₂) | 2.2 - 2.5 | 25 - 35 |
| 5 (CH₂) | 2.1 - 2.4 | 40 - 50 |
| 6 (CH) | 6.0 - 6.5 | 125 - 140 |
| 7 (C) | --- | 150 - 165 |
| 7-CH₃ | 2.0 - 2.2 | 10 - 20 |
| 8 (CHO) | 9.5 - 10.0 | 190 - 200 |
| Acetate CH₃ | 2.0 - 2.1 | 20 - 22 |
| Acetate C=O | --- | 170 - 171 |
While 1D-NMR provides information on the types of atoms present, 2D-NMR experiments are essential for assembling the molecular puzzle. These techniques reveal correlations between nuclei, allowing for the unambiguous assignment of the structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-3, and crucially, between the olefinic H-6 and the protons on C-5, confirming the position of the double bond.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each carbon's chemical shift based on the known assignment of its attached proton. For example, the aldehydic proton signal at ~δ 9.6 ppm would correlate with the carbon signal at ~δ 195 ppm. libretexts.orglibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular skeleton across atoms that lack protons, such as quaternary carbons and carbonyls. Key HMBC correlations would include the link from the acetate methyl protons to the acetate carbonyl carbon, and from the protons on C-1 to the acetate carbonyl. Furthermore, correlations from the aldehydic proton (H-8) to C-7 and C-6 would confirm the structure of the α,β-unsaturated aldehyde moiety.
Mass Spectrometry (MS) Applications in Complex Matrix Analysis
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
For volatile compounds like this compound, GC-EIMS is a standard and powerful analytical method. The gas chromatograph separates the compound from other components in a mixture before it enters the mass spectrometer. In the MS, electron ionization (EI) is a high-energy technique that causes the molecule to fragment in a reproducible manner.
The mass spectrum of this compound would likely not show a strong molecular ion peak due to its instability under EI conditions. However, the fragmentation pattern would be highly informative. Characteristic fragmentation for terpenoid acetates includes the loss of the acetate group (a neutral loss of 60 Da) to yield a fragment corresponding to the terpene backbone. researchgate.net Another common fragmentation in aldehydes is alpha-cleavage, which could lead to the loss of the -CHO group. The McLafferty rearrangement is also a possibility for the aldehyde functional group, which would result in a characteristic fragment ion. libretexts.org Analysis of these fragments allows for the reconstruction of the original structure.
Interactive Table 2: Plausible GC-EIMS Fragmentation of this compound
| m/z Value | Plausible Fragment Identity | Fragmentation Pathway |
| 212 | [M]⁺ (Molecular Ion) | Ionization of the parent molecule |
| 152 | [M - CH₃COOH]⁺ | Loss of acetic acid (neutral loss of 60 Da) |
| 137 | [M - CH₃COOH - CH₃]⁺ | Loss of acetic acid followed by loss of a methyl group |
| 69 | [C₅H₉]⁺ | Cleavage of the terpene backbone |
| 43 | [CH₃CO]⁺ | Acylium ion from the acetate group |
When analyzing this compound in complex biological matrices like plasma or urine, LC-MS/MS is the method of choice. acs.orgnih.gov Liquid chromatography provides the initial separation of the analyte from the complex sample matrix. The use of softer ionization techniques, such as Electrospray Ionization (ESI), typically keeps the molecular ion intact.
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity. The intact molecular ion is selected in the first mass analyzer and then fragmented in a collision cell. The resulting fragment ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for accurate quantification even at very low concentrations in a complex matrix. scientistlive.com The choice of specific precursor-to-product ion transitions is key for developing a robust quantitative method. Furthermore, matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, must be carefully evaluated and mitigated. nih.gov
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of an unknown compound or a metabolite. researchgate.netnih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the m/z of an ion with extremely high accuracy (typically to within 5 ppm). acs.org
For this compound, the molecular formula is C₁₂H₂₀O₃. The calculated monoisotopic mass for this formula is 212.14125 Da. An HRMS measurement that provides a mass very close to this theoretical value would provide strong evidence for this elemental composition, allowing for the confident differentiation from other compounds that may have the same nominal mass but a different elemental formula. nih.gov This capability is invaluable in metabolomics and natural product discovery where novel compounds are frequently encountered. frontiersin.org
Chromatographic Techniques for Separation and Purification
The separation and purification of this compound from complex mixtures, such as synthetic reaction products or natural extracts, rely on sophisticated chromatographic techniques. The choice of method is dictated by the scale of the purification and the required purity of the final product.
Gas Chromatography (GC) with Various Stationary Phases (e.g., Dimethyl Silicone, Polyethylene (B3416737) Glycol)
Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like this compound. The separation is achieved based on the compound's boiling point and its interactions with the stationary phase of the GC column. The selection of the stationary phase is critical for achieving optimal resolution from other structurally similar terpenoids.
Dimethyl Silicone Phases: Nonpolar stationary phases, such as those made of dimethyl polysiloxane (e.g., DB-1, SLB-5ms), are widely used for general terpene analysis. sigmaaldrich.com Separation on these columns is primarily based on the boiling points of the analytes. For isomeric compounds, elution order is often correlated with the compactness of the molecule.
Polyethylene Glycol (PEG) Phases: Polar stationary phases, like those with a polyethylene glycol backbone (e.g., WAX columns), offer an alternative selectivity. gcms.cz These phases separate compounds based on polarity. The ketone and ester functional groups of this compound will interact more strongly with a PEG column compared to less polar terpenes, leading to longer retention times. This differential interaction is invaluable for separating it from non-oxygenated terpenoids. gcms.cz High-temperature (HT) variants of PEG columns are also available, providing enhanced stability. scharlab.comscharlab.com
| Stationary Phase Type | Common Name(s) | Principle of Separation | Application for this compound | Reference |
|---|---|---|---|---|
| Dimethyl Polysiloxane | DB-1, HP-5, SLB-5ms | Boiling Point / van der Waals forces | General screening and separation from compounds with significantly different boiling points. | sigmaaldrich.commdpi.com |
| Polyethylene Glycol (PEG) | WAX, DB-HeavyWAX | Polarity / Hydrogen bonding capability | Excellent for separating oxygenated terpenoids from their non-polar hydrocarbon counterparts. | gcms.cz |
| (50%-Cyanopropylphenyl)-methylpolysiloxane | Rxi-1301Sil MS | Intermediate Polarity | Offers a unique selectivity, potentially resolving complex mixtures of isomers. | restek.comchromtech.net.au |
Flash Chromatography and High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Purposes
For isolating larger quantities (milligrams to grams) of this compound, liquid chromatography techniques are employed.
Flash Chromatography: This is a rapid, low-to-medium pressure purification technique often used for routine preparative work. Silica gel is the most common stationary phase. Elution is performed using a solvent gradient, typically starting with a non-polar solvent (like n-hexane) and gradually increasing the proportion of a more polar solvent (like ethyl acetate). researchgate.net The progress of the separation is monitored by Thin Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC): HPLC provides significantly higher resolution and is used for both analytical quantification and high-purity preparative isolation. rjptonline.org
Analytical HPLC: When coupled with a suitable detector, such as a Diode Array Detector (DAD), HPLC can be used to quantify the compound. rjptonline.org The conjugated enone system (C=C-C=O) in this compound allows for sensitive detection by UV spectrophotometry, likely in the 200-240 nm range. nih.govembrapa.br
Preparative HPLC: By using larger columns and higher flow rates, HPLC can be scaled up to isolate highly pure fractions of the compound. rjptonline.orgnih.gov Reversed-phase columns (like C18) with mobile phases such as methanol/water or acetonitrile/water are commonly used for purifying moderately polar compounds. rjptonline.orgembrapa.br
| Technique | Stationary Phase | Typical Mobile Phase System | Purpose | Reference |
|---|---|---|---|---|
| Flash Chromatography | Silica Gel | n-Hexane / Ethyl Acetate Gradient | Preparative (low-to-medium purity) | researchgate.netnih.gov |
| Analytical HPLC | C18 (Reversed-Phase) | Acetonitrile / Water or Methanol / Water | Quantification and Purity Check | gentechscientific.comnih.gov |
| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile / Water or Methanol / Water | Preparative (high purity isolation) | rjptonline.orgembrapa.brnih.gov |
Spectroscopic and Chiroptical Methods for Stereochemical Assignment
Once purified, the precise structure and stereochemistry of this compound must be confirmed. This is accomplished using a combination of spectroscopic techniques.
Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides the molecular weight and a characteristic fragmentation pattern. Electron ionization (EI) would likely lead to cleavage of the acetate group and fragmentation along the alkyl chain, providing structural clues. The predicted monoisotopic mass of the compound is 212.14125 Da. uni.lu Analysis of the fragmentation pattern helps in confirming the identity of the molecule by comparing it to library spectra or known fragmentation rules for esters and ketones. spectrabase.commassbank.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the detailed molecular structure.
¹H NMR: Provides information on the number and connectivity of hydrogen atoms. Key signals would include those for the acetate methyl group, the vinylic proton, the aldehyde proton, and the protons adjacent to the chiral center.
¹³C NMR: Shows signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and aldehyde groups would have characteristic downfield shifts (typically >170 ppm and >190 ppm, respectively). mdpi.com
Chiroptical Methods: The molecule possesses a chiral center at the C3 position. Determining the absolute configuration (R or S) at this center requires chiroptical techniques such as Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, particularly the sign of the Cotton effect associated with the n→π* transition of the carbonyl group, can often be correlated to a specific absolute stereochemistry.
| Technique | Information Obtained | Expected Key Features | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Molecular Weight and Fragmentation Pattern | Molecular Ion Peak [M]+ at m/z 212. Characteristic fragments corresponding to loss of acetate and cleavage of the carbon chain. | uni.lu |
| ¹H NMR | Proton Environment and Connectivity | Signals for aldehyde proton (~9-10 ppm), vinylic protons (~6-7 ppm), protons on carbon bearing the acetate (~4 ppm), and various methyl groups. | mdpi.com |
| ¹³C NMR | Carbon Skeleton | Carbonyl signals for ester (~170 ppm) and aldehyde (~190-200 ppm). Signals for sp² carbons of the double bond. | mdpi.com |
| Circular Dichroism (CD) | Absolute Stereochemistry | Cotton effect associated with the C=O chromophore to determine the configuration at the C3 chiral center. | N/A |
Development of Novel Biosensors and Chemoanalytical Tools for this compound Detection
The rapid and sensitive detection of specific volatile organic compounds (VOCs) like this compound is a growing area of research, particularly for applications in food science, agriculture, and environmental monitoring.
While specific biosensors for this exact compound are not widely reported, the development of general chemoanalytical tools for terpenes and related VOCs is progressing. Electronic noses (e-noses) are a prominent example. mdpi.com These devices consist of an array of non-specific chemical sensors (e.g., metal-oxide semiconductors, quartz crystal microbalances) that produce a pattern or "fingerprint" response to a complex vapor. mdpi.com
By training the e-nose with known concentrations of pure this compound, it may be possible to develop a method for its rapid detection and semi-quantification in the headspace of a sample. mdpi.com The sensors within the array that are sensitive to aromatic and terpene compounds would be particularly important for generating a distinctive response pattern. mdpi.com Future research may focus on developing more selective sensors, potentially using molecularly imprinted polymers or biological recognition elements (e.g., enzymes, antibodies) designed to bind specifically to the target molecule or its structural class, paving the way for true biosensor applications.
Structure Activity Relationship Sar Studies of 8 Oxo 3,7 Dimethyl 6e Octenyl Acetate and Its Analogues
Investigating the Role of the Acetate (B1210297) Group in Biological Activity
The acetate group is a common functional group in many insect pheromones, particularly in moths, and its presence is often critical for biological activity. Research into analogues of various insect pheromones has consistently demonstrated that the acetate moiety is a key feature for productive interaction with receptors. Studies on other acetate-containing pheromones have shown that both the shape and the electron distribution of the acetate group are crucial for a successful interaction with the corresponding receptor sites.
In a study on analogues of (Z)-8-dodecenyl acetate, the major pheromone component of the Oriental fruit moth, replacing the acetate group with other functionalities like chloroformate or lactone led to a significant decrease or even loss of biological activity, with some analogues acting as inhibitors. researchgate.net This highlights the strict structural requirements of the receptor for the acetate functionality. The oxygen atoms of the acetate group are key for establishing specific hydrogen bonds or other polar interactions within the receptor's binding pocket, which are essential for the proper orientation and stabilization of the ligand-receptor complex.
While direct experimental data on the modification of the acetate group in 8-oxo-3,7-dimethyl-6E-octenyl acetate is limited, the established principles from other acetate-containing semiochemicals suggest that this functional group is indispensable for its biological activity. Any modification, such as hydrolysis to the corresponding alcohol or replacement with a different ester group, would likely alter the electronic properties and steric profile of the molecule, thereby disrupting the precise fit with its target receptor and diminishing or abolishing its semiochemical effect.
| Compound/Analogue | Modification of Acetate Group | Observed/Inferred Biological Effect | Reference |
| (Z)-8-dodecenyl acetate | None (Native Pheromone) | High biological activity | researchgate.net |
| (Z)-8-dodecenyl chloroformate | Replacement of methyl with chlorine | Inhibitory activity, competes for the same receptor | researchgate.net |
| (Z)-8-dodecenyl alken-4-olide | Replacement with a lactone ring | Inhibitory activity, does not interact with the same receptor | researchgate.net |
| Dodecyl acetate | Removal of the double bond | Moderate electroantennographic response, no behavioral response | researchgate.net |
| 8-oxo-3,7-Dimethyl-6E-octenol | Hydrolysis of acetate to alcohol | Likely reduced or altered biological activity (inferred) | - |
Impact of the Oxo Functionality on Receptor Binding and Response
The presence of an oxo (carbonyl) group, in this case at the C-8 position, introduces a significant polar and reactive site into the molecule, which can have a profound impact on its interaction with a receptor. Ketones and aldehydes are common components of insect pheromone blends, often acting synergistically with other compounds. nih.gov The carbonyl oxygen can act as a hydrogen bond acceptor, forming a crucial link with specific amino acid residues in the receptor's binding pocket.
A study on the aggregation pheromone of Drosophila hydei revealed that ketones and esters work together synergistically to attract flies, with the individual components being only minimally active. nih.gov This suggests that the oxo functionality in this compound may not only contribute to the binding affinity but could also be essential for the full biological response, possibly by inducing a specific conformational change in the receptor upon binding.
Furthermore, the reactivity of the carbonyl group in aldehydes and ketones is a key characteristic. escholarship.org While aldehydes are generally more reactive than ketones, the ketone group in this compound still represents a site for potential interactions within the receptor that are not possible with a simple alkyl chain. The introduction of this polar group into a largely hydrophobic terpenoid structure can significantly influence the molecule's orientation within the binding pocket, ensuring a precise fit for optimal activation of the receptor.
| Compound/Analogue | Functional Group at C-8 | Observed/Inferred Biological Effect | Reference |
| 8-oxogeranyl acetate | Ketone | Constituent of an attractant pheromone blend | acs.org |
| Geranyl acetate | Methyl | Biologically active, but in different contexts (e.g., antifungal) | nih.gov |
| Heptan-2-one | Ketone | Pheromone component, activity modulated by precursor hydrolysis | escholarship.org |
| 2-tridecanone | Ketone | Synergistic with esters in pheromone blend | nih.gov |
| 8-hydroxygeraniol | Alcohol | Metabolic product, different odor profile from oxo-derivatives | acs.org |
Significance of the 6E-Alkene Configuration for Biological Specificity
For many insect species, the olfactory receptors can distinguish between E and Z isomers with remarkable precision. acs.org This specificity is fundamental for maintaining reproductive isolation between closely related species that might use isomeric compounds as pheromones. In a study on the odor thresholds of geraniol (B1671447) (E-isomer) and nerol (B1678202) (Z-isomer) and their derivatives, significant differences in potency were observed, underscoring the importance of the double bond geometry. acs.org For instance, geraniol was found to be more potent than nerol, and similar trends were observed for some of their oxygenated derivatives. acs.org
In the context of this compound, the 6E configuration dictates a more extended, linear shape of the molecule compared to its hypothetical 6Z counterpart. This specific three-dimensional structure is likely a prerequisite for a productive interaction with its target receptor. Any deviation from this configuration would likely result in a poor fit within the binding pocket, leading to a significant reduction or complete loss of its semiochemical function.
| Isomer | Alkene Configuration | Odor Threshold (ng/L in air) | Reference |
| Geraniol | E-isomer | 14 | acs.org |
| Nerol | Z-isomer | 60 | acs.org |
| 8-oxogeranyl acetate | E-isomer | Not reported | acs.org |
| 8-oxoneryl acetate | Z-isomer | 8.8 | acs.org |
| 8-oxonerol | Z-isomer | 493 | acs.org |
Effects of Alkyl Chain Length and Branching on Semiochemical Potency
In the case of this compound, a C10 branched-chain terpenoid, the specific arrangement of methyl groups at the C-3 and C-7 positions contributes to a unique three-dimensional structure. This branching pattern is a key feature that distinguishes it from simple straight-chain acetates. Studies on other pheromones have shown that the terminal alkyl chain interacts with hydrophobic pockets within the receptor. mdpi.com The branching in the chain of this compound would necessitate a binding pocket with a complementary shape to accommodate these methyl groups.
The C10 skeleton of this compound places it within the typical range of many monoterpenoid semiochemicals. mdpi.com This chain length represents a balance between sufficient structural complexity for receptor specificity and adequate volatility to be transmitted through the air. Any significant alteration to the chain length or the removal or relocation of the methyl branches would likely disrupt the precise van der Waals interactions within the receptor's binding site, leading to a loss of semiochemical potency.
| Compound Feature | Influence on Potency | General Observation from SAR studies | Reference |
| Optimal Chain Length | High | Pheromone activity is often maximal at a specific chain length. | nih.gov |
| Shorter Chain Length | Reduced | Decreased interaction with hydrophobic regions of the receptor. | mdpi.com |
| Longer Chain Length | Reduced | Steric hindrance and poor fit within the binding pocket. | mdpi.com |
| Methyl Branching | High Specificity | Requires a complementary-shaped binding pocket for optimal fit. | - |
Computational Docking and Molecular Dynamics Simulations for Receptor Interactions
While specific computational studies on this compound are not widely available, molecular docking and dynamics simulations of other pheromones with their receptors have provided valuable insights into the nature of these interactions. These computational approaches allow for the visualization of how a ligand fits into the binding pocket of a receptor and the identification of key amino acid residues involved in the binding process.
Molecular docking studies on other insect pheromones, including acetate esters, have revealed that binding is often governed by a combination of hydrophobic interactions and specific hydrogen bonds. escholarship.org The alkyl chain of the pheromone typically resides in a hydrophobic cavity of the receptor, while the polar functional groups, such as the acetate and, in this case, the oxo group, form hydrogen bonds with specific polar amino acid residues like serine or threonine.
Molecular dynamics simulations can further elucidate the dynamic nature of the ligand-receptor interaction, showing how the complex behaves over time. These simulations can reveal conformational changes in both the ligand and the receptor upon binding, which are often crucial for receptor activation. For this compound, it can be hypothesized that the flexible alkyl chain would first enter the binding pocket, guided by hydrophobic forces. The final, stable binding would then be achieved through the formation of hydrogen bonds involving the acetate and oxo groups, locking the molecule into a specific orientation that triggers a downstream signaling cascade. These computational techniques are powerful tools for generating hypotheses about the binding mode of novel semiochemicals and for guiding the design of synthetic analogues with enhanced or modified activities.
| Computational Method | Key Insights Provided | Inferred Application to this compound | Reference |
| Molecular Docking | Identification of the binding pose and key interacting residues. | The acetate and oxo groups likely form hydrogen bonds with polar residues, while the alkyl chain sits (B43327) in a hydrophobic pocket. | escholarship.org |
| Molecular Dynamics | Understanding the stability and conformational changes of the ligand-receptor complex. | The binding of the molecule likely induces a specific conformational change in the receptor, leading to its activation. | |
| Virtual Screening | Prediction of novel agonists or antagonists for a given receptor. | Could be used to identify other compounds that bind to the same receptor as this compound. |
Computational Chemistry and Theoretical Studies on 8 Oxo 3,7 Dimethyl 6e Octenyl Acetate
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a flexible molecule like 8-oxo-3,7-Dimethyl-6E-octenyl acetate (B1210297) are intrinsically linked to its three-dimensional structure. Conformational analysis is therefore a critical first step in its theoretical investigation. This process involves identifying the stable arrangements of atoms (conformers) and mapping the energy landscape that governs their interconversion.
Due to the molecule's acyclic nature and multiple rotatable bonds, it can adopt a vast number of conformations. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to explore this conformational space. MM methods, using force fields like MMFF or AMBER, are typically used for an initial broad search to identify a large set of low-energy conformers. Subsequently, more accurate but computationally expensive QM methods, like Density Functional Theory (DFT), are used to optimize the geometries and calculate the relative energies of these conformers.
The energy landscape of 8-oxo-3,7-Dimethyl-6E-octenyl acetate would be characterized by several local energy minima, corresponding to different stable conformers, separated by energy barriers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding which shapes the molecule is most likely to adopt.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C6-C7) | Relative Energy (kcal/mol) |
| A | 180° (trans) | 0.00 |
| B | 60° (gauche) | 1.25 |
| C | -60° (gauche) | 1.30 |
| D | 0° (cis) | 5.50 |
Note: This data is illustrative and intended to represent typical findings from conformational analysis.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed picture of the electronic distribution within a molecule, which is fundamental to understanding its reactivity and spectroscopic properties. For this compound, the presence of an α,β-unsaturated carbonyl system and an ester group dictates its electronic character.
Methods like DFT are used to calculate key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. For α,β-unsaturated carbonyl compounds, the LUMO is typically localized over the conjugated system, making the β-carbon susceptible to nucleophilic attack. uomosul.edu.iqtutorsglobe.com
Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the carbonyl and ester groups would be regions of high negative potential, while the carbonyl carbon and the β-carbon of the unsaturated system would be regions of positive potential.
Table 2: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Dipole Moment | 2.5 D |
Note: These values are hypothetical and representative of what could be obtained from quantum chemical calculations.
Molecular Modeling and Dynamics Simulations for Biological Interactions
As a potential semiochemical or flavor compound, the biological activity of this compound would be mediated by its interaction with specific protein receptors, such as odorant-binding proteins (OBPs) or taste receptors. hilarispublisher.comhilarispublisher.com Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are invaluable for studying these interactions.
Molecular docking is used to predict the preferred binding orientation of the molecule within the active site of a receptor. acs.org This method involves sampling a large number of possible conformations and positions of the ligand within the receptor's binding pocket and scoring them based on their interaction energies. This can help identify key amino acid residues involved in binding.
Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations provide insights into the stability of the binding mode, the conformational changes that may occur upon binding, and the detailed energetic contributions of different types of interactions (e.g., hydrogen bonds, van der Waals forces). Such simulations are crucial for understanding the molecular basis of odor or taste perception. hilarispublisher.comhilarispublisher.com
Predictive Algorithms for Semiochemical Activity based on Chemical Structure
Predicting the biological activity of a molecule based solely on its chemical structure is a major goal in computational chemistry, particularly in fields like drug discovery and fragrance development. For semiochemicals, Quantitative Structure-Activity Relationship (QSAR) models are often developed to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed biological activity. wikipedia.org
The development of a QSAR model for semiochemical activity would involve several steps:
Data Collection: A dataset of molecules with known semiochemical activity is compiled.
Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines), are used to build a model that correlates the descriptors with the biological activity. nih.govresearchgate.net
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Once a validated QSAR model is established, it can be used to predict the semiochemical activity of new or untested compounds like this compound. These predictive algorithms can significantly accelerate the discovery and design of new semiochemicals for applications in pest management and other areas. nih.gov
Research Applications and Future Directions for 8 Oxo 3,7 Dimethyl 6e Octenyl Acetate Research
Development of Ecologically Sound Pest Management Strategies based on Semiochemistry
Semiochemicals are cornerstones of modern Integrated Pest Management (IPM) programs because they offer species-specific, non-toxic alternatives to broad-spectrum pesticides. plantprotection.plsyntechresearch.com Strategies such as monitoring, mating disruption, and mass trapping rely on the potent attractive power of pheromones and other semiochemicals. numberanalytics.comentomologyjournals.com
Should 8-oxo-3,7-Dimethyl-6E-octenyl acetate (B1210297) be identified as a pheromone or kairomone for an agricultural or forest pest, it could be seamlessly integrated into these established IPM tactics. plantprotection.pl The high specificity of such compounds ensures that they target only the pest species, minimizing harm to beneficial insects like pollinators and predators. earlham.ac.uk The development of synthetic lures containing this compound would enable early detection of pest populations, precise timing of interventions, and direct population control in an environmentally sound manner. numberanalytics.complantprotection.pl
Table 1: Potential IPM Strategies Utilizing 8-oxo-3,7-Dimethyl-6E-octenyl acetate
| IPM Strategy | Description of Potential Application | Objective |
| Monitoring | Lures containing synthetic this compound are placed in traps to capture target pests. | Detect pest presence at low densities, define infestation areas, and track population fluctuations to inform treatment decisions. numberanalytics.complantprotection.pl |
| Mass Trapping | A high density of traps baited with the compound is deployed to capture and remove a large proportion of the male pest population. | Directly reduce the number of mating individuals, thereby suppressing population growth and subsequent crop damage. entomologyjournals.comsagrainmag.co.za |
| Mating Disruption | The atmosphere in a field or orchard is saturated with synthetic this compound from slow-release dispensers. | Confuse male insects and prevent them from locating females for mating, leading to a reduction in fertile eggs and the next generation of pests. numberanalytics.comresearchgate.net |
| Attract-and-Kill | The compound is used as a lure to draw pests to a specific point source that contains a killing agent, such as an insecticide or a pathogen. | Target the pest directly, minimizing the overall amount of insecticide needed and reducing non-target exposure. numberanalytics.comsagrainmag.co.za |
Understanding Complex Chemical Communication Networks in Ecosystems
Ecosystems are woven together by intricate networks of chemical signals that mediate interactions both within and between species. numberanalytics.comnih.gov These signals, or semiochemicals, govern fundamental behaviors such as mating, foraging, and predator avoidance. numberanalytics.comyoutube.com A single compound can function differently depending on the context and the species involved; a pheromone for one species might be a kairomone (a signal beneficial to the receiver) for its predator. entomologyjournals.com
The unique structure of this compound suggests it could be a key player in such a network. Future research should focus on identifying which organism produces this volatile organic compound (VOC) and which organisms respond to it. earth.com This could reveal its role not just in a single plant-insect interaction, but in a multi-trophic context, potentially influencing herbivores, their natural enemies (parasitoids and predators), and even plant-to-plant signaling. earth.comresearchgate.net Understanding its place in this "language of life" is crucial for predicting the broader ecological impacts of its use in agriculture or conservation. youtube.com
Table 2: Hypothetical Roles of this compound in an Ecological Network
| Type of Semiochemical | Emitting Organism (Hypothetical) | Receiving Organism (Hypothetical) | Ecological Interaction Mediated |
| Pheromone | Female Insect | Male Insect (same species) | Mate location and attraction. numberanalytics.com |
| Allomone | Plant Species | Herbivorous Insect | Deters the herbivore from feeding. numberanalytics.com |
| Kairomone | Herbivorous Insect | Parasitoid Wasp | Helps the wasp locate its host for egg-laying. numberanalytics.comentomologyjournals.com |
| Synomone | Damaged Plant | Predatory Mite | Attracts the predator to the plant to feed on herbivorous pests, benefiting both the plant and the predator. numberanalytics.com |
Biotechnological Production of this compound and Related Compounds
The commercial viability of semiochemical-based strategies often hinges on the ability to produce the active compounds in a cost-effective and sustainable manner. While traditional chemical synthesis is an option, it can be expensive and generate polluting by-products, especially for structurally complex molecules. earlham.ac.uknih.gov
Biotechnology offers a promising alternative. earlham.ac.uk Once the biosynthetic pathway for this compound is elucidated from the native organism, the responsible genes can be transferred to microbial or plant-based "biofactories." lu.seresearchgate.net Engineered oleaginous yeasts or plants like Camelina sativa could be programmed to produce the compound or its immediate precursors from simple sugars or fatty acids. lu.seusda.gov This approach has the potential to dramatically lower production costs, eliminate reliance on petroleum-based feedstocks, and create a more sustainable supply chain for these valuable molecules. usda.gov
Table 3: Comparison of Production Methods for this compound
| Feature | Chemical Synthesis | Biotechnological Production |
| Feedstock | Often petroleum-based hydrocarbons. usda.gov | Renewable resources like glucose or plant oils. lu.se |
| Process Complexity | Can involve multiple, complex steps with harsh reagents. earlham.ac.uk | Relies on enzymatic conversions within an engineered organism. researchgate.net |
| Sustainability | May generate hazardous waste and has a higher carbon footprint. nih.govusda.gov | Generally produces less toxic waste and is more environmentally friendly. researchgate.net |
| Cost | Can be very high ($500 - thousands USD per kg) for complex pheromones. nih.gov | Potentially lower production costs, especially at scale. earlham.ac.ukusda.gov |
| Stereochemical Purity | Achieving the correct biologically active isomer can be challenging. | Biological systems often produce the specific isomer required for activity. |
Exploration of Undiscovered Biological Roles and Target Organisms
The biological function of this compound remains largely uncharacterized. While its structure is suggestive of a pheromone, it could fulfill a variety of other roles in nature. The primary research goal is to identify the organism(s) that naturally produce and respond to this compound. This involves a process of "bioprospecting"—collecting volatile samples from insects and plants and analyzing them for the presence of the molecule.
Once a source is identified, further investigation is needed to determine its precise function. It could be a primary component of a sex pheromone blend, an aggregation signal that calls others to a food source, or an alarm pheromone that warns of danger. It might also function as a territorial marker or an oviposition deterrent. Each of these potential roles opens up different avenues for practical application, from pest control to conservation monitoring.
Table 4: Potential Biological Functions and Research Approaches
| Hypothetical Biological Role | Potential Target Organism Type | Research Approach to Confirm Role |
| Sex Attractant Pheromone | Moths, Beetles, Flies | Electroantennography (EAG) to test antennal response; wind tunnel and field trapping experiments to test behavioral attraction. researchgate.net |
| Aggregation Pheromone | Bark Beetles | Analysis of volatiles from beetle aggregations; field tests to see if lures cause mass arrival of both sexes. lu.se |
| Alarm Pheromone | Aphids, Social Insects | Exposing a colony to the compound and observing for dispersal or aggressive behaviors. |
| Oviposition Deterrent | Butterflies, Moths | Treating a host plant surface with the compound and measuring if it reduces egg-laying by females. entomologyjournals.com |
| Kairomone for Predator | Predatory Bugs, Wasps | Testing if the compound attracts natural enemies to a baited trap. |
Advancements in Analytical Platforms for Environmental Monitoring of Semiochemicals
The successful discovery and application of semiochemicals like this compound depend heavily on sophisticated analytical technology. nih.gov These compounds are often present in the environment at extremely low concentrations, requiring highly sensitive and selective detection methods. nih.gov
Future research will leverage advancements in analytical platforms for both discovery and monitoring. Solid-Phase Microextraction (SPME) offers a solvent-free method for collecting volatile samples from the air or from an organism's headspace. nih.gov For analysis, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the standard tool for identification. For highly complex samples where signals might overlap, two-dimensional Gas Chromatography (GCxGC) provides superior separation power. nih.gov The development of next-generation analytical platforms, potentially incorporating real-time monitoring and advanced data analytics, will be crucial for understanding the environmental fate of this compound when used in IPM and for discovering its role in new ecological contexts. nih.gov
Table 5: Analytical Platforms for Research on this compound
| Analytical Technique | Purpose in Research | Key Advantage |
| Solid-Phase Microextraction (SPME) | Sample Collection | Solvent-free, field-deployable method for concentrating trace volatiles from air or headspace. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification & Quantification | Provides definitive structural identification and measures the amount of compound present. |
| Electroantennography (EAG) | Bioassay | Uses an insect's antenna as a detector to screen for biologically active compounds. researchgate.net |
| Two-Dimensional Gas Chromatography (GCxGC-MS) | High-Resolution Analysis | Greatly enhances separation capacity for detecting trace compounds in highly complex environmental samples. nih.gov |
| Next-Generation Real-Time Monitoring | Environmental Fate Studies | Future platforms could allow for in-field, real-time measurement of semiochemical concentrations after application. nih.gov |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for determining the molecular structure of 8-oxo-3,7-dimethyl-6E-octenyl acetate?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign functional groups and stereochemistry. For absolute configuration confirmation, single-crystal X-ray diffraction (XRD) is critical. For example, demonstrates the application of XRD to resolve complex acetate structures, highlighting the importance of crystallographic data in validating molecular geometry . Additionally, infrared (IR) spectroscopy can confirm ester and ketone functional groups.
Q. What laboratory protocols ensure safe synthesis and handling of this compound?
- Methodology : Follow strict safety protocols for volatile organic compounds, including fume hood use and personal protective equipment (PPE). Synthesis steps should include inert atmosphere techniques (e.g., Schlenk lines) to prevent oxidation, as outlined in for ethyl acetate handling . Purification via column chromatography or distillation should be optimized using polarity-based solvent systems.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology : Conduct meta-analyses to identify variables such as assay conditions (pH, temperature) or impurity levels. Use statistical tools (e.g., ANOVA, regression analysis) to isolate confounding factors. emphasizes the need for critical evaluation of data sources and replication studies to validate findings . Advanced purity analysis via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can identify batch-to-batch variations .
Q. What mechanistic studies are recommended to investigate the compound’s role in lipid signaling pathways?
- Methodology : Employ isotopic labeling (e.g., ¹³C or deuterium) to trace metabolic incorporation in model organisms. Use MS-based lipidomics to quantify downstream metabolites. ’s approach to studying cholesteryl acetate in membrane dynamics provides a framework for designing pulse-chase experiments and analyzing lipid-protein interactions .
Q. How can researchers optimize chromatographic techniques for stability studies under varying storage conditions?
- Methodology : Utilize gas chromatography (GC) with flame ionization detection (FID) for volatile compound analysis. For stability testing, accelerate degradation studies under controlled humidity/temperature and monitor degradation products via GC-MS. details protocols for analyzing acetate derivatives using NIST-standardized methods .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies of this compound?
- Methodology : Apply non-linear regression models (e.g., Hill equation) to EC₅₀/LC₅₀ calculations. Use Bayesian statistics to account for uncertainty in low-sample-size studies. highlights mixed-method approaches for complex biological data .
Q. How should researchers design experiments to study stereochemical effects on biological activity?
- Methodology : Synthesize enantiomerically pure isomers via chiral chromatography or asymmetric catalysis. Compare bioactivity using cell-based assays (e.g., receptor binding or enzyme inhibition). Structural analogs in illustrate the importance of stereochemistry in activity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
